molecular formula C19H17ClN2O2S B2761286 3-(2-Chlorophenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea CAS No. 2380186-53-6

3-(2-Chlorophenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea

Cat. No.: B2761286
CAS No.: 2380186-53-6
M. Wt: 372.87
InChI Key: BKXWAONALCIVTO-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea is a complex organic compound characterized by its unique chemical structure. This compound features a chlorophenyl group, a hydroxyethyl group, and a thiophenyl group, making it a versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea typically involves multiple steps, starting with the preparation of the chlorophenyl and thiophenyl precursors. These precursors are then reacted under specific conditions to form the final compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. Continuous flow processes and automated systems are often employed to ensure consistency and efficiency. Quality control measures, such as chromatography and spectroscopy, are used to verify the purity and structure of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions typically occur under acidic or neutral conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. These reactions are often carried out in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or amines. These reactions are usually conducted in polar aprotic solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study biological systems. Its interactions with enzymes, receptors, and other biomolecules can provide insights into biological processes and pathways.

Medicine: In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating various diseases.

Industry: In industry, this compound can be used in the production of materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.

Mechanism of Action

The mechanism by which 3-(2-Chlorophenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other biomolecules. The compound's structure allows it to bind to these targets, leading to a cascade of biochemical reactions that result in its desired effects.

Molecular Targets and Pathways: The exact molecular targets and pathways involved depend on the specific application of the compound. For example, in drug development, the compound may target specific receptors or enzymes involved in disease pathways. In material science, it may interact with polymer chains to enhance material properties.

Comparison with Similar Compounds

  • 3-(2-Chlorophenyl)propionic acid: This compound shares the chlorophenyl group but lacks the thiophenyl and urea functionalities.

  • 3-(2-Chlorophenyl)propionitrile: Similar to the above, but with a nitrile group instead of a carboxylic acid.

  • 3-(2-Chlorophenyl)urea: This compound has the urea group but lacks the hydroxyethyl and thiophenyl groups.

Uniqueness: 3-(2-Chlorophenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea is unique due to its combination of chlorophenyl, hydroxyethyl, and thiophenyl groups. This combination provides it with distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c20-15-4-1-2-5-16(15)22-19(24)21-12-17(23)13-7-9-14(10-8-13)18-6-3-11-25-18/h1-11,17,23H,12H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXWAONALCIVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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